Phosphonium, methyltripropyl-, iodide
Description
Historical Context and Initial Research Trajectories of Quaternary Phosphonium (B103445) Salts
Quaternary phosphonium salts, compounds featuring a central phosphorus atom bonded to four organic groups and carrying a positive charge, have been a subject of scientific inquiry since the mid-20th century. vestachem.com Initial research into these compounds was largely driven by their utility as synthetic intermediates and reagents in organic chemistry. vestachem.com A pivotal moment in their history was the development of the Wittig reaction, where phosphonium ylides, generated from phosphonium salts, proved to be invaluable for alkene synthesis. vestachem.com
The trajectory of research then expanded to explore their application as phase-transfer catalysts (PTCs). vestachem.comalfachemic.com PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transferring one reactant across the phase boundary. jetir.org Quaternary phosphonium salts demonstrated particular promise in this area due to their thermal stability, which is often superior to their nitrogen-based quaternary ammonium (B1175870) counterparts, allowing for reactions at higher temperatures. vestachem.com Early studies focused on simple alkyl and aryl substituted phosphonium salts, laying the groundwork for the development of more complex and specialized catalysts in the years to come. alfachemic.com The synthesis of these salts typically involves the quaternization of a tertiary phosphine (B1218219) with an alkyl halide, a reaction analogous to the Menshutkin reaction for amines. vestachem.com
Significance and Research Niche of Phosphonium, methyltripropyl-, iodide within Organophosphorus Chemistry
Within the vast field of organophosphorus chemistry, this compound occupies a specific niche. Its structure, featuring a methyl group and three propyl groups attached to the phosphorus cation, imparts a degree of asymmetry and specific steric and electronic properties. While not as extensively studied as some other phosphonium salts like those containing phenyl or butyl groups, methyltripropylphosphonium iodide serves as a representative example of a tetraalkylphosphonium salt.
The primary significance of compounds like methyltripropylphosphonium iodide lies in their potential application as ionic liquids (ILs) and phase-transfer catalysts. mdpi.com As ionic liquids, they are valued for their low vapor pressure, thermal stability, and ability to dissolve a wide range of substances. nih.gov The specific combination of a methyl and three propyl groups influences properties such as melting point, viscosity, and miscibility with other solvents. Research in this area aims to tune these properties by varying the alkyl substituents on the phosphorus atom for specific applications. nih.gov
A Korean patent describes the synthesis of methyltripropylphosphonium iodide by reacting tripropylphosphine (B1584992) with methyl iodide in a microreactor, resulting in a 75% yield of the compound as a solid. This indicates its stability and potential for controlled synthesis.
Evolution of Research Paradigms for Alkylphosphonium Compounds
The research paradigms for alkylphosphonium compounds have undergone a significant evolution. Initially viewed as simple reagents, the focus has shifted towards designing and synthesizing phosphonium salts with tailored properties for specific and sophisticated applications. A major development has been the exploration of phosphonium-based ionic liquids. mdpi.comnih.gov This has opened up new avenues in areas such as "green" chemistry, where their non-volatile nature is a significant advantage over traditional organic solvents. escholarship.org
Furthermore, the development of chiral quaternary phosphonium salts has been a major advance in asymmetric catalysis. alfachemic.com These catalysts have been employed in a variety of enantioselective transformations, including alkylations, aminations, and cycloaddition reactions. alfachemic.com The focus has been on creating catalysts with well-defined chiral environments to achieve high levels of stereocontrol.
Another evolving research area is the use of phosphonium salts as stabilizers for metal nanoparticles. mdpi.comresearchgate.net The phosphonium cation can adsorb onto the surface of the nanoparticles, preventing their aggregation and enhancing their catalytic activity and recyclability in various cross-coupling reactions. mdpi.comresearchgate.net Research is also directed towards understanding the structure-property relationships in these compounds, correlating the nature of the alkyl groups and the counter-anion with their physical and chemical behavior. nih.gov
Current Research Landscape and Emerging Areas in Phosphonium Salt Chemistry
The current research landscape for phosphonium salts is diverse and dynamic. A significant area of focus remains the development of novel phosphonium-based ionic liquids with optimized properties for specific applications, such as in batteries and other electrochemical devices. mdpi.com Researchers are systematically synthesizing and characterizing new phosphonium ILs to understand the influence of cation and anion structure on properties like conductivity and thermal stability. mdpi.com
In catalysis, the design of task-specific phosphonium salt catalysts for a widening range of organic transformations continues to be a vibrant field. alfachemic.commdpi.com This includes the development of more efficient and selective catalysts for established reactions and the exploration of their use in new catalytic cycles. The application of phosphonium salts in materials science is also a rapidly emerging area. mdpi.com This includes their use in the preparation of polymer electrolytes for lithium-ion batteries and as functional additives in various materials. mdpi.com
An intriguing recent development is the investigation of phosphonium salts in biomedical applications, leveraging their antimicrobial properties. [21 in reference list, not in search results] The unique properties of these compounds make them promising candidates for the development of new therapeutic agents and antimicrobial materials.
Data on this compound and Related Compounds
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables include data for the target compound where available, supplemented with data for analogous phosphonium salts to provide a comparative context.
Table 1: Synthesis and Physical Properties
| Compound Name | Synthesis Method | Yield (%) | Physical State | Melting Point (°C) |
| This compound | Reaction of tripropylphosphine with methyl iodide in a microreactor | 75 | Solid | Data not available |
| Methyltriphenylphosphonium (B96628) iodide | Reaction of triphenylphosphine (B44618) with methyl iodide | 94 | White to light yellow powder | 183-188 |
| Methyltributylphosphonium iodide | Data not available | Data not available | Data not available | Data not available |
Interactive Data Table: Physicochemical Properties of Related Phosphonium Salts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyltriphenylphosphonium iodide | C19H18IP | 404.23 |
| Methyltributylphosphonium iodide | C13H30IP | 344.26 |
| This compound | C10H24IP | 302.18 |
Table 2: Spectroscopic Data (Predicted and Comparative)
| Compound Name | 1H NMR (Predicted Chemical Shifts, δ ppm) | 31P NMR (Predicted Chemical Shift, δ ppm) |
| This compound | Signals expected for methyl and propyl groups attached to phosphorus. The methyl protons would likely appear as a doublet due to coupling with the phosphorus nucleus. The propyl protons would show complex splitting patterns. | A single resonance is expected in a region typical for quaternary phosphonium salts. |
| Methyltriphenylphosphonium iodide | Aromatic protons (multiplet), Methyl protons (doublet) | ~20-25 ppm (in CDCl3) |
| Methyltributylphosphonium iodide | Signals for methyl and butyl groups with characteristic splitting. | Data not available |
Structure
3D Structure of Parent
Properties
CAS No. |
100094-65-3 |
|---|---|
Molecular Formula |
C10H24IP |
Molecular Weight |
302.18 g/mol |
IUPAC Name |
methyl(tripropyl)phosphanium;iodide |
InChI |
InChI=1S/C10H24P.HI/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VBLKCVJGAOUJAL-UHFFFAOYSA-M |
SMILES |
CCC[P+](C)(CCC)CCC.[I-] |
Canonical SMILES |
CCC[P+](C)(CCC)CCC.[I-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Phosphonium, Methyltripropyl , Iodide
Established Synthetic Pathways for Quaternary Phosphonium (B103445) Iodides
The most prevalent and straightforward method for the synthesis of quaternary phosphonium salts, including methyltripropylphosphonium iodide, is the quaternization of a tertiary phosphine (B1218219) with an alkyl halide. This reaction is a classic example of a nucleophilic substitution.
Alkylation Reactions Utilizing Tripropylphosphine (B1584992)
The synthesis of methyltripropylphosphonium iodide is achieved through the direct alkylation of tripropylphosphine with methyl iodide. In this bimolecular nucleophilic substitution (SN2) reaction, the phosphorus atom of tripropylphosphine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of methyl iodide, leading to the formation of a new phosphorus-carbon bond and the simultaneous displacement of the iodide ion, which becomes the counter-ion to the newly formed phosphonium cation.
The general reaction is as follows:
(CH₃CH₂CH₂)₃P + CH₃I → [(CH₃CH₂CH₂)₃PCH₃]⁺I⁻
This method is known for being clean and typically results in high yields of the desired phosphonium salt.
Specific Reaction Conditions and Reagent Stoichiometry for the Synthesis of Phosphonium, methyltripropyl-, iodide
While specific literature detailing the synthesis of methyltripropylphosphonium iodide is not abundant, the reaction conditions can be inferred from standard procedures for similar quaternizations. The reaction is often carried out in a non-polar aprotic solvent to facilitate the interaction of the reactants.
| Parameter | Typical Condition | Rationale |
| Solvent | Benzene (B151609), Toluene, Acetonitrile (B52724) | Non-polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus not hindering its reactivity. Acetonitrile can also be used. walisongo.ac.id |
| Temperature | Room temperature to gentle reflux | The reaction is often exothermic and can proceed at room temperature. Gentle heating can be applied to increase the reaction rate. walisongo.ac.id |
| Reaction Time | Several hours to overnight | The reaction time is dependent on the reactivity of the specific phosphine and alkyl halide, as well as the reaction temperature. orgsyn.org |
| Stoichiometry | Near-equimolar or slight excess of methyl iodide | A slight excess of the alkylating agent can be used to ensure complete conversion of the phosphine. |
For a typical laboratory-scale synthesis, tripropylphosphine would be dissolved in a suitable solvent, followed by the addition of methyl iodide. The reaction mixture is then stirred for a specified period. The resulting phosphonium salt, often being a solid, may precipitate out of the solution upon cooling and can be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and then dried. orgsyn.org
Mechanistic Elucidation of Formation Reactions
The formation of methyltripropylphosphonium iodide proceeds through a well-established SN2 mechanism. This is a single-step, concerted process where the bond formation between the nucleophile (tripropylphosphine) and the electrophilic carbon, and the bond cleavage between the carbon and the leaving group (iodide) occur simultaneously.
Reaction Kinetics and Thermodynamic Considerations in Phosphonium Salt Formation
Rate = k[Tripropylphosphine][Methyl Iodide]
The rate of reaction is influenced by several factors, including the nucleophilicity of the phosphine, the nature of the leaving group on the alkyl halide, and steric hindrance at the electrophilic carbon. Trialkylphosphines, such as tripropylphosphine, are generally strong nucleophiles due to the electron-donating nature of the alkyl groups, which increases the electron density on the phosphorus atom. Iodide is an excellent leaving group, which also contributes to a favorable reaction rate.
Table of Analogous Thermodynamic Data for the Reaction of Triphenylphosphine (B44618) with Methyl Iodide rsc.org
| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
| Acetonitrile | 49.8 | -155 |
| Methanol | 59.4 | -121 |
| N,N-Dimethylformamide | 48.1 | -159 |
Note: This data is for an analogous reaction and serves to illustrate the general thermodynamic parameters.
Role of Solvents and Additives in Reaction Efficiency and Selectivity
The choice of solvent can significantly impact the rate of SN2 reactions. Polar aprotic solvents, such as acetonitrile or N,N-dimethylformamide (DMF), can accelerate the reaction compared to non-polar solvents. This is because they can solvate the transition state, which has a degree of charge separation, more effectively than the neutral reactants, thereby lowering the activation energy. However, highly polar protic solvents are generally avoided as they can solvate the nucleophile through hydrogen bonding, which would decrease its reactivity.
Additives are not typically required for this straightforward alkylation reaction. The inherent nucleophilicity of the tripropylphosphine and the reactivity of methyl iodide are usually sufficient to drive the reaction to completion with high efficiency.
Green Chemistry Approaches in Phosphonium Salt Synthesis
In recent years, there has been a growing interest in developing more environmentally benign methods for chemical synthesis, in line with the principles of green chemistry. For the synthesis of phosphonium salts, this has led to the exploration of alternative reaction conditions and solvent systems.
One promising approach is the use of ionic liquids as reaction media. walisongo.ac.id Since many phosphonium salts are themselves ionic liquids, conducting the synthesis in a similar medium can offer advantages in terms of product separation and solvent recycling. Furthermore, some quaternization reactions can be carried out under solvent-free conditions, particularly if one of the reactants is a liquid, which minimizes waste generation. researchgate.net
Solvent-Free Synthetic Methods
Solvent-free synthesis offers significant advantages in terms of reduced waste, lower costs, and simplified product isolation. One prominent solvent-free method applicable to the synthesis of phosphonium salts is mechanochemistry, which utilizes mechanical energy, such as ball milling, to drive chemical reactions.
In a typical mechanochemical synthesis of a phosphonium salt, a tertiary phosphine, in this case, tripropylphosphine, and an alkyl halide, methyl iodide, are subjected to high-energy ball milling. The mechanical forces generated during milling facilitate the intimate mixing of the solid and liquid reactants and provide the activation energy required for the quaternization reaction to occur. This process avoids the need for bulk solvents, leading to a more environmentally benign and efficient synthesis.
The reaction proceeds via a direct SN2 mechanism where the phosphorus atom of tripropylphosphine acts as a nucleophile, attacking the electrophilic carbon of methyl iodide. The mechanical energy helps to overcome the activation barrier of the reaction in the absence of a solvent.
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of Alkylphosphonium Halides
| Parameter | Conventional Synthesis (in Toluene) | Solvent-Free Mechanochemical Synthesis |
| Solvent | Toluene or other organic solvents | None |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Work-up | Filtration, washing with solvent | Direct isolation of the product |
| Waste Generation | Significant solvent waste | Minimal |
| Energy Input | Thermal (heating) | Mechanical (milling) |
This table provides a generalized comparison. Specific conditions and outcomes can vary.
Catalyst-Free or Organocatalyzed Phosphonium Salt Synthesis
The standard synthesis of phosphonium salts, including this compound, is inherently a catalyst-free process. The reaction relies on the nucleophilic character of the tertiary phosphine and the electrophilicity of the alkyl halide.
The synthesis of this compound is achieved by the direct reaction of tripropylphosphine with methyl iodide. This is a classic example of a quaternization reaction, which proceeds through an SN2 mechanism. The lone pair of electrons on the phosphorus atom of tripropylphosphine attacks the methyl group of methyl iodide, leading to the displacement of the iodide ion and the formation of the phosphonium salt.
A general procedure for the synthesis of a similar compound, methyltriphenylphosphonium (B96628) iodide, involves stirring triphenylphosphine with a slight excess of methyl iodide in a suitable solvent like benzene at room temperature. orgsyn.org The product precipitates out of the solution and can be collected by filtration. orgsyn.org A similar approach can be envisioned for the synthesis of methyltripropylphosphonium iodide, potentially with adjustments in reaction time and temperature to account for the different steric and electronic properties of the tripropylphosphine.
While the synthesis of the phosphonium salt itself is typically catalyst-free, phosphonium salts are widely employed as organocatalysts, particularly as phase-transfer catalysts (PTCs). operachem.com In this role, they facilitate the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. operachem.com The lipophilic alkyl groups on the phosphorus atom enhance the solubility of the salt in organic solvents, enabling the transport of anions across the phase boundary. operachem.com
Advanced Purification and Isolation Methodologies for High-Purity this compound
The purity of phosphonium salts is crucial for their performance, especially in applications like Wittig reactions and phase-transfer catalysis, where impurities can lead to side reactions and reduced yields. Recrystallization is a fundamental and highly effective technique for purifying solid phosphonium salts like this compound. mt.comlibretexts.org
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the phosphonium salt sparingly at room temperature but completely at an elevated temperature. mt.com Upon cooling, the solubility of the phosphonium salt should decrease significantly, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.comlibretexts.org
For phosphonium iodides, which can be hygroscopic, it is essential to use dry solvents and perform the recrystallization under an inert atmosphere to prevent the absorption of moisture, which can lead to the formation of an oil rather than crystals. Common solvent systems for the recrystallization of phosphonium salts include mixtures of a good solvent (e.g., dichloromethane, chloroform, or acetone) and a poor solvent (e.g., diethyl ether, hexane (B92381), or ethyl acetate). The product is dissolved in a minimal amount of the hot good solvent, and the poor solvent is added until turbidity is observed. Upon cooling, pure crystals of the phosphonium salt are formed.
Table 2: Potential Recrystallization Solvents for this compound
| Solvent System | Rationale |
| Dichloromethane/Diethyl Ether | Dichloromethane is a good solvent for many phosphonium salts, while diethyl ether is a poor solvent, inducing crystallization upon addition. |
| Acetone/Hexane | Acetone can dissolve the phosphonium salt, and the addition of non-polar hexane will decrease its solubility, promoting crystallization. |
| Chloroform/Ethyl Acetate | Similar to the above systems, this combination of a good and a poor solvent can be effective for purification. |
This table provides potential solvent systems based on general principles of recrystallization for phosphonium salts. The optimal system for this compound would need to be determined experimentally.
For ionic liquids, which share characteristics with phosphonium salts, other advanced purification techniques include extraction, adsorption, and membrane separation to achieve high purity. rsc.org
Scalability and Industrial Relevance of this compound Synthesis
The industrial relevance of this compound stems from its potential application as a phase-transfer catalyst (PTC). operachem.com PTCs are of significant industrial importance as they enhance reaction rates, improve yields, and allow for the use of less expensive and safer reagents and solvents. jetir.org The synthesis of this phosphonium salt involves a straightforward and high-yielding quaternization reaction, which is amenable to large-scale production.
The scalability of the synthesis of this compound is favorable due to the simplicity of the reaction. The direct combination of tripropylphosphine and methyl iodide does not typically require specialized equipment or extreme reaction conditions. The process can be carried out in standard chemical reactors.
The industrial applications of iodine and its derivatives, such as methyl iodide, are vast, spanning pharmaceuticals, polymers, and specialty chemicals. coherentmarketinsights.com This ensures a stable and readily available supply of one of the key starting materials.
The use of phosphonium salts as PTCs is widespread in the synthesis of polymers, agrochemicals, and pharmaceuticals. jetir.org For example, they are used in nucleophilic substitution reactions, such as the synthesis of ethers and esters, and in condensation reactions. The specific properties of this compound, such as the length of its alkyl chains, will determine its solubility and efficacy as a PTC in different reaction systems. The presence of both methyl and propyl groups provides a degree of lipophilicity that can be advantageous for its function at the interface of aqueous and organic phases.
Advanced Spectroscopic and Structural Elucidation Techniques for Phosphonium, Methyltripropyl , Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei, such as phosphorus-31.
¹H and ¹³C NMR Chemical Shift Analysis of Alkyl Chains and Methyl Group
The ¹H and ¹³C NMR spectra of methyltripropylphosphonium iodide are expected to show characteristic signals for the methyl and tripropyl groups attached to the central phosphorus atom. The positive charge on the phosphorus atom influences the chemical shifts of the adjacent protons and carbons, causing them to appear at a lower field (deshielded) compared to their neutral counterparts.
In the ¹H NMR spectrum, the protons of the methyl group directly attached to the phosphorus would likely appear as a doublet due to coupling with the ³¹P nucleus. The propyl groups would exhibit a more complex pattern, with the α-methylene protons (closest to the phosphorus) appearing as a multiplet at the most downfield position among the propyl protons. The β-methylene and terminal methyl protons of the propyl chains would appear further upfield, with their multiplicities determined by coupling to adjacent protons.
The ¹³C NMR spectrum, typically recorded with proton decoupling, would show distinct signals for each carbon environment. The carbon of the methyl group and the α, β, and γ carbons of the propyl chains would each give rise to a separate resonance. Similar to the proton spectrum, the α-carbons would be the most deshielded.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyltripropylphosphonium Iodide
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl | CH₃-P | ~ 2.0 - 2.5 (doublet) | ~ 10 - 15 |
| Propyl | α-CH₂ | ~ 2.2 - 2.8 (multiplet) | ~ 20 - 25 |
| β-CH₂ | ~ 1.5 - 2.0 (multiplet) | ~ 15 - 20 | |
| γ-CH₃ | ~ 0.9 - 1.2 (triplet) | ~ 10 - 15 |
Note: These are estimated chemical shift ranges based on data for analogous tetraalkylphosphonium salts. Actual values may vary depending on the solvent and experimental conditions.
³¹P NMR Spectroscopy for Phosphorus Environment Characterization
³¹P NMR spectroscopy is a highly specific technique for characterizing the chemical environment of the phosphorus atom. For quaternary phosphonium (B103445) salts, the ³¹P NMR spectrum typically exhibits a single sharp resonance. The chemical shift of this signal is indicative of the tetravalent phosphorus center. For tetraalkylphosphonium salts, the ³¹P chemical shift is generally observed in the range of +20 to +40 ppm, relative to an external standard of 85% phosphoric acid. youtube.com The expected ³¹P NMR spectrum of methyltripropylphosphonium iodide would, therefore, show a singlet in this region, confirming the presence of the phosphonium cation.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity within the methyltripropylphosphonium cation, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. In the COSY spectrum of methyltripropylphosphonium iodide, cross-peaks would be observed between the protons of the α- and β-methylenes, and between the β-methylene and the γ-methyl protons of the propyl chains. This would confirm the propyl group's spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal. For instance, the signal for the α-methylene protons would correlate with the signal for the α-carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across the phosphorus atom. For example, the protons of the methyl group would show a correlation to the α-carbons of the propyl chains, and the α-protons of the propyl chains would show a correlation to the methyl carbon.
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For ionic compounds like methyltripropylphosphonium iodide, soft ionization techniques are employed to analyze the intact cation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For the methyltripropylphosphonium cation ([C₁₀H₂₄P]⁺), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the identity of the cation.
Interactive Table 2: Theoretical Exact Mass of the Methyltripropylphosphonium Cation
| Ion Formula | Calculated Exact Mass |
| [C₁₀H₂₄P]⁺ | 175.1610 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Cationic Species Detection
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of ionic compounds in solution. nih.gov In the positive ion mode ESI-MS spectrum of methyltripropylphosphonium iodide, the most prominent peak would correspond to the intact methyltripropylphosphonium cation. The mass spectrum would show a signal at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the cation. Fragmentation of the cation can also be observed, which can provide further structural information. Common fragmentation pathways for tetraalkylphosphonium salts involve the loss of alkyl groups. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be indispensable for elucidating the solid-state structure of methyltripropylphosphonium iodide.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. These methods provide valuable information about functional groups and molecular structure.
Functional Group Identification and Band Assignments
An IR and Raman spectroscopic analysis of methyltripropylphosphonium iodide would reveal characteristic vibrational bands corresponding to its constituent functional groups. The spectra would be expected to show C-H stretching and bending vibrations from the methyl and propyl groups, as well as vibrations associated with the P-C bonds.
Hypothetical Data Table for Vibrational Band Assignments:
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| ~2960-2850 | C-H stretching (propyl and methyl groups) | IR, Raman |
| ~1465-1450 | C-H bending (CH₂ and CH₃ groups) | IR, Raman |
| ~1380-1370 | C-H bending (CH₃ groups) | IR, Raman |
| ~750-600 | P-C stretching | IR, Raman |
Note: This table presents expected regions for characteristic vibrations based on general spectroscopic principles and data for similar phosphonium salts. Specific, experimentally verified band assignments for methyltripropylphosphonium iodide are not currently available.
Conformational Analysis in Different States
Vibrational spectroscopy can also be employed to study the conformational isomers of a molecule in different physical states (solid, liquid, or in solution). By comparing the IR and Raman spectra of methyltripropylphosphonium iodide in its crystalline form versus its molten state or dissolved in various solvents, it would be possible to identify changes in the number and position of vibrational bands. Such changes can indicate the presence of different conformers and provide insights into the rotational freedom of the propyl chains around the P-C bonds.
Advanced Analytical Techniques for Assessing Purity and Stability in Research Applications
The purity and stability of research chemicals are critical for obtaining reliable and reproducible experimental results. A suite of advanced analytical techniques would be necessary to thoroughly characterize methyltripropylphosphonium iodide.
High-Performance Liquid Chromatography (HPLC), particularly with a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), would be a primary method for assessing purity. These techniques are well-suited for the analysis of ionic compounds that lack a strong UV chromophore.
Thermogravimetric Analysis (TGA) would be used to determine the thermal stability of the compound, identifying the temperature at which it begins to decompose. Differential Scanning Calorimetry (DSC) would provide information on phase transitions, such as melting point and any potential polymorphic transformations.
For stability studies, these analytical techniques would be used to monitor the compound over time under various storage conditions (e.g., different temperatures, humidity levels, and light exposure) to identify any degradation products and establish a recommended shelf-life for research applications.
Catalytic Applications and Reaction Engineering Utilizing Phosphonium, Methyltripropyl , Iodide
Phase-Transfer Catalysis (PTC) Mediated by Phosphonium (B103445), methyltripropyl-, iodide
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a water-organic system. operachem.comacsgcipr.org Quaternary phosphonium salts, like methyltripropylphosphonium iodide, are effective phase-transfer catalysts due to their high thermal stability and good catalytic efficiency. patsnap.com The lipophilic character of the cation, imparted by the alkyl chains, allows it to transport anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur. phasetransfer.com
The most widely accepted mechanism for phase-transfer catalysis involving salts like methyltripropylphosphonium iodide is the "Extraction Mechanism," first proposed by Charles Starks. phasetransfer.com This mechanism involves two key steps that occur in a catalytic cycle:
Anion Exchange and Transfer : The phosphonium cation (Q⁺), in this case, methyltripropylphosphonium (MePr₃P⁺), initially paired with an iodide anion in the organic phase, migrates to the interface of the two phases. Here, it exchanges its original anion for a reactant anion (Y⁻) from the aqueous phase. This forms a lipophilic ion pair, Q⁺Y⁻, which is soluble in the organic medium. phasetransfer.commdpi.com The efficiency of this transfer is governed by the lipophilicity of the cation and the hydration energy of the anion; less-hydrated anions are more easily transported into the organic phase. operachem.commdpi.com
Reaction in the Organic Phase : The Q⁺Y⁻ ion pair, now in the organic phase, contains a "naked" and highly reactive anion because it is not encumbered by a tight hydration shell. operachem.com This activated anion (Y⁻) reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻), which pairs with the phosphonium cation to form Q⁺X⁻. phasetransfer.com The phosphonium salt Q⁺X⁻ then migrates back to the interface to repeat the cycle.
Methyltripropylphosphonium iodide is an effective catalyst for nucleophilic substitution reactions, particularly Sₙ2 reactions, which involve a backside attack by a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group. libretexts.org PTC is highly advantageous for these reactions as it allows the use of inexpensive, water-soluble inorganic salts (e.g., NaCN, NaN₃) as sources of nucleophiles for reactions with organic halides dissolved in an organic solvent. utahtech.edu
For example, in the cyanation of an alkyl bromide, the phosphonium catalyst transports the cyanide ion (CN⁻) from the aqueous phase into the organic phase, where it can react with the alkyl bromide. Without the catalyst, the reaction would be exceedingly slow due to the mutual insolubility of the reactants.
Below is a table showing representative yields for PTC-mediated nucleophilic substitution reactions using a generic tetraalkylphosphonium salt catalyst.
| Alkyl Halide Substrate | Nucleophile (Aqueous) | Product | Typical Yield (%) |
|---|---|---|---|
| 1-Bromooctane | NaCN | 1-Cyanooctane | 95 |
| Benzyl Chloride | NaN₃ | Benzyl Azide | 92 |
| 1-Chlorobutane | KI | 1-Iodobutane | 88 |
| 1,4-Dichlorobutane | NaSPh | 1,4-Bis(phenylthio)butane | 90 |
Beyond simple substitutions, phosphonium salt-mediated PTC is applied to a wide range of other transformations, including C-, O-, N-, and S-alkylations, dehydrohalogenations, Michael additions, and aldol (B89426) condensations. phasetransfer.com
While methyltripropylphosphonium iodide itself is achiral, the development of chiral quaternary phosphonium salts has opened the door to asymmetric phase-transfer catalysis. rsc.org This field has seen significant growth, providing an environmentally benign method for synthesizing chiral molecules. rsc.org Unlike their ammonium-based counterparts, the development of chiral phosphonium catalysts was initially slower, but highly effective catalysts have emerged in recent years. rsc.orgrsc.org
These chiral catalysts are designed with well-defined, non-racemic backbones, such as binaphthyl or spirocyclic structures, which create a chiral environment around the active phosphonium center. rsc.orgnih.gov This allows for enantioselective transformations where the catalyst controls the stereochemical outcome of the reaction.
Prominent applications of chiral phosphonium salt catalysis include:
Asymmetric Michael Additions : Highly efficient additions of nucleophiles to α,β-unsaturated compounds have been achieved using chiral tetraalkylphosphonium salt catalysts. nih.gov
Asymmetric α-Heterofunctionalization : Chiral spirocyclic phosphonium salts have been used to catalyze the asymmetric α-fluorination and α-amination of 3-substituted benzofuranones and β-ketoesters. nih.gov
Asymmetric Mannich Reactions : The synthesis of chiral β-amino carbonyl compounds has been successfully performed using phosphonium salt phase-transfer catalysts. nih.gov
These specialized derivatives demonstrate the versatility of the phosphonium scaffold in catalysis, extending beyond the capabilities of simple, achiral salts. patsnap.com
Role as a Catalyst, Co-catalyst, or Ligand in Homogeneous Systems
In homogeneous catalysis, all catalytic species and reactants are present in a single phase. While phosphonium salts are best known for their PTC applications, they and their related compounds also play significant roles in homogeneous systems.
Quaternary phosphonium salts like methyltripropylphosphonium iodide are generally not used directly as ligands in metal-phosphine complexes because the phosphorus(V) center lacks a lone pair for coordination. The primary role in this area is played by tertiary phosphines (P(III) compounds), which are excellent ligands for a wide range of transition metals used in catalysis (e.g., palladium, rhodium, nickel, gold). nih.govresearchgate.net
However, the components of the phosphonium salt can still play a crucial role:
Ligand Precursors : Phosphonium salts can serve as precursors to phosphine (B1218219) ligands through reactions like dealkylation.
Anion Effects : The iodide anion from methyltripropylphosphonium iodide can significantly influence the outcome of a transition metal-catalyzed reaction. Iodide is a "soft" ligand that binds strongly to soft, low-oxidation-state metals. researchgate.net It can accelerate key steps in a catalytic cycle, such as oxidative addition, or participate in substrate activation. researchgate.netutexas.edu Conversely, an excess of iodide ions can sometimes act as a catalyst poison by competitively coordinating to the metal center and blocking active sites. researchgate.net For instance, in some palladium-catalyzed cross-coupling reactions, the choice of halide is critical for chemoselectivity. chemrxiv.orgmdpi.com
The table below illustrates the types of ligands and metal systems where phosphine-related compounds are essential, highlighting the context in which the iodide component could be influential.
| Catalytic System | Ligand Type | Reaction Type | Role of Halide (e.g., Iodide) |
|---|---|---|---|
| Palladium(0) | Buchwald-Hartwig Biaryl Phosphines | C-N, C-C Cross-Coupling | Influences rate of oxidative addition. chemrxiv.org |
| Rhodium(I) | BINAP, JOSIPHOS | Asymmetric Hydrogenation | Can affect catalyst stability and activity. utexas.edu |
| Gold(I) | MeDalphos (P,N Ligand) | Indole Arylation | Activates C-I bond selectively over C-Br. nih.gov |
| Nickel(0) | Various Phosphines | C-O Coupling | Iodide leaving group on substrate is key. nih.gov |
In recent years, phosphonium salts have emerged as a versatile class of organocatalysts, operating through mechanisms distinct from phase-transfer catalysis. nih.gov In these homogeneous systems, the phosphonium moiety is often part of a "bifunctional" catalyst, which contains another functional group (e.g., a hydrogen-bond donor like a hydroxyl or amide group) that works in concert with the charged phosphorus center. rsc.orgrsc.org
This synergistic activation can enable a variety of transformations:
Cycloaddition Reactions : Bifunctional phosphonium salts have been shown to be highly active catalysts for the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a green chemistry application. rsc.org
Asymmetric Nucleophilic Aromatic Substitution (SₙAr) : Chiral peptide-phosphonium salt hybrids have been used to catalyze dynamic kinetic resolution SₙAr reactions, producing axially chiral styrenes with high enantioselectivity. nih.gov
Asymmetric P-Addition : Bifunctional phosphonium salts have been developed to facilitate the asymmetric addition of P-nucleophiles to cyclic imines, providing access to chiral phosphorus-containing compounds. Mechanistic studies suggest the catalyst is crucial for activating the P-nucleophile and controlling the stereochemistry of the attack. rsc.org
Decarboxylative Transformations : In situ-generated phosphonium species can catalyze the enantioselective decarboxylative addition of β-keto acids to cyclic ketimines, constructing fully substituted stereocenters with excellent results. acs.org
In these roles, the phosphonium group acts as more than just a phase-transfer agent; it functions as a Lewis acid or an organizing element to activate substrates and control reactivity and selectivity within a single phase.
Heterogeneous Catalysis and Supported Phosphonium Systems
The transition from homogeneous to heterogeneous catalysis is a critical step in enhancing the industrial viability of a catalyst. For catalysts like Phosphonium, methyltripropyl-, iodide, this involves anchoring the active species onto a solid support. This approach combines the high activity and selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as simplified separation from the reaction mixture, potential for use in continuous flow reactors, and improved catalyst longevity. rsc.org The immobilization of the phosphonium salt onto a solid matrix prevents its leaching into the product stream and allows for its recovery and reuse, which is both economically and environmentally beneficial. rsc.org
Immobilization Strategies on Solid Supports for Enhanced Recovery
Several strategies have been developed to immobilize ionic liquids and related quaternary salts, such as this compound, onto solid supports. The choice of method depends on the nature of the support, the desired catalyst loading, and the required stability of the final heterogeneous system. Key strategies include:
Physical Adsorption and Impregnation: This is the simplest method, involving the deposition of the phosphonium salt onto the surface of a porous support material like silica (B1680970) gel or alumina. The interaction between the salt and the support is typically weak, relying on van der Waals forces or hydrogen bonding. researchgate.net This method is straightforward but can be susceptible to catalyst leaching during the reaction or recovery process. mdpi.com
Covalent Grafting: A more robust approach involves creating a covalent bond between the phosphonium cation and the solid support. researchgate.net This can be achieved by modifying the support surface with functional groups that can react with a suitably functionalized phosphonium salt. For instance, silica nanoparticles or polymer resins can be functionalized with groups that covalently bind the catalyst, ensuring strong attachment and minimizing leaching. rsc.orgntu.edu.sg
Sol-Gel Entrapment: In this technique, the phosphonium salt is entrapped within the porous matrix of a material like silica as it is being formed through a sol-gel process. researchgate.net This physically encapsulates the catalyst within the support's structure.
Supported Ionic Liquid Phase (SILP): This method involves creating a thin film of the phosphonium salt on the surface of a porous solid support. The catalyst is dissolved in this immobilized liquid layer, creating a system where the reaction occurs at the interface of the supported liquid phase and the bulk reaction medium. researchgate.net
Commonly used solid supports include inorganic oxides (e.g., silica, alumina, titania), magnetic nanoparticles (e.g., Fe3O4), and organic polymers (e.g., crosslinked polystyrene). rsc.orgntu.edu.sg
The table below summarizes various immobilization techniques.
| Immobilization Strategy | Description | Common Supports | Key Advantage |
|---|---|---|---|
| Physical Impregnation | The phosphonium salt is physically adsorbed onto the surface of a porous support. | Silica Gel, Alumina | Simple and direct method of preparation. |
| Covalent Grafting | The phosphonium salt is chemically bonded to the support surface via covalent linkages. | Functionalized Silica, Polymer Resins | Strong attachment minimizes catalyst leaching. researchgate.net |
| Sol-Gel Entrapment | The phosphonium salt is physically trapped within the growing matrix of a support material. | Silica Xerogels | Provides good physical encapsulation of the catalyst. researchgate.net |
| Magnetic Nanoparticle Support | The catalyst is anchored to magnetic nanoparticles. | Fe3O4 Nanoparticles | Allows for easy catalyst recovery using an external magnetic field. ntu.edu.sg |
Recyclability and Durability Studies of Heterogeneous Catalysts
A primary driver for developing supported catalysts is the ability to recycle and reuse them over multiple reaction cycles without a significant loss of activity or selectivity. rsc.org Durability studies are crucial to assess the long-term performance and stability of these heterogeneous systems. While specific studies on supported this compound are not extensively detailed, research on analogous quaternary ammonium (B1175870) iodide catalysts provides significant insights into their performance. ntu.edu.sg
In a typical recyclability study, the supported catalyst is used in a reaction, recovered after completion (e.g., by filtration, centrifugation, or magnetic separation), washed, and then reused in a subsequent batch with fresh reactants. ntu.edu.sg The product yield, conversion rate, and selectivity are monitored for each cycle to evaluate the catalyst's stability.
For example, studies on silica-supported and resin-supported quaternary iodide catalysts in living radical polymerization have demonstrated excellent recyclability. These catalysts were reused for five consecutive polymerization cycles, maintaining high monomer conversion and producing polymers with consistent molecular weights and low dispersity, indicating that the catalytic efficiency was not noticeably diminished. ntu.edu.sg Potential challenges in durability include the physical degradation of the support material under reaction conditions and the gradual leaching of the active phosphonium salt from the support, particularly for non-covalently attached systems. mdpi.com
The following table presents illustrative data from a recycling study of a supported iodide catalyst, demonstrating its durability over several cycles.
| Cycle Number | Monomer Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) |
| 1 | 95 | 9200 | 1.23 |
| 2 | 93 | 8900 | 1.25 |
| 3 | 95 | 9100 | 1.24 |
| 4 | 91 | 8800 | 1.28 |
| 5 | 88 | 9000 | 1.30 |
| Note: This data is representative of studies on analogous supported quaternary salt catalysts and illustrates the typical performance observed in recyclability tests. ntu.edu.sg |
Sustainable Catalysis and Green Chemistry Integration
The principles of green chemistry encourage the use of catalytic processes that are efficient, minimize waste, and utilize environmentally benign solvents and conditions. This compound, as a phosphonium-based ionic liquid, is well-positioned for integration into sustainable catalytic systems, particularly through its use in non-conventional media and the design of recoverable catalyst systems. google.com
Design of Recoverable and Reusable Catalyst Systems Based on this compound
The design of recoverable catalyst systems is a central goal in sustainable process engineering, directly addressing the principles of waste prevention and atom economy. For this compound, this is predominantly achieved by transforming it from a homogeneous catalyst into a heterogeneous one through immobilization, as discussed in section 4.3. researchgate.net
The design process focuses on creating a robust link between the active phosphonium salt and a solid support that can withstand the reaction and recovery conditions over numerous cycles. The ultimate aim is to create a system that offers the "best of both worlds": the high efficiency of a molecular catalyst and the practical process advantages of a solid catalyst. rsc.org
Key design considerations for recoverable systems include:
Choice of Support: The support must be chemically inert to the reaction conditions and mechanically stable. Porous materials are often favored as they provide a high surface area for catalyst loading. mdpi.com
Immobilization Chemistry: Covalent attachment is generally preferred for long-term durability to prevent the catalyst from leaching into the product stream. researchgate.net
Recovery Method: The choice of support can be tailored to the desired recovery method. For example, using magnetic nanoparticles allows for simple and efficient magnetic separation, while larger polymer beads can be easily filtered. ntu.edu.sg
By implementing these design strategies, catalyst systems based on this compound can be developed that are not only effective but also align with the principles of green and sustainable chemistry, reducing waste and enabling catalyst reuse.
Applications in Advanced Materials Science and Engineering: Advanced Functional Materials
Integration within Ionic Liquid Systems
The methyltripropylphosphonium cation is a key component in the design of phosphonium-based ionic liquids (ILs). These materials are valued for their high thermal stability, wide electrochemical windows, and tunable physicochemical properties, which often surpass those of more common imidazolium (B1220033) or pyridinium-based ILs. researchgate.net
The primary method for synthesizing methyltripropylphosphonium iodide is through the quaternization of a phosphine (B1218219). This reaction involves treating tripropylphosphine (B1584992) with a methylating agent, typically an iodine-containing compound like methyl iodide. The lone pair of electrons on the phosphorus atom attacks the electrophilic methyl group, forming a new phosphorus-carbon bond and displacing the iodide ion, which then becomes the counter-anion to the newly formed phosphonium (B103445) cation.
An advanced method for producing high-purity methyltripropylphosphonium iodide utilizes a microreactor system. In this continuous flow process, solutions of tripropylphosphine and an iodoalkane (such as 1-iodopropane, though methyl iodide is used for the methyl derivative) in a solvent like methylene (B1212753) chloride are pumped into a heated microreactor. google.com This controlled environment enhances reaction efficiency and safety. The resulting product solution is then concentrated under reduced pressure to yield the ionic liquid as a solid. This method has been shown to produce methyltripropylphosphonium iodide with high yield and purity, characterized by a low residual halogen content. google.com
Below is a table summarizing the properties of methyltripropylphosphonium iodide synthesized via a microreactor, as reported in patent literature.
| Property | Value | Reference |
| Yield | 75% | google.com |
| Residual Halogen | 8.9 ppm | google.com |
| Electrical Conductivity | 1.555 mS/cm | google.com |
| Melting Point | 399 °C | google.com |
This interactive table summarizes key properties of Methyltripropylphosphonium Iodide.
While methyltripropylphosphonium iodide itself has defined properties, the methyltripropylphosphonium cation can also serve as a foundational component in more complex, task-specific ionic liquids. The design of functionalized ILs involves modifying the cation or anion to introduce specific chemical functionalities, thereby tailoring the IL for a particular purpose. researchgate.net
The phosphonium core is exceptionally stable, providing a robust scaffold that is not easily degraded. Functional groups can be incorporated into one of the alkyl chains of the cation to create an IL designed for a specific task. For example, other functionalized phosphonium ILs have been designed for the extraction of heavy metal ions from aqueous solutions by incorporating moieties with strong metal-binding capabilities, such as vicinal diols. researchgate.net In other applications, amino-functionalized ionic liquids have been immobilized on polymer supports for the purpose of CO2 capture. scholaris.ca In these contexts, a cation like methyltripropylphosphonium would act as a stable, non-interfering component, providing the ionic character and solubility needed for the material to function, while the specialized functional groups perform the desired chemical work.
Electrochemical and Energy-Related Materials
The unique physicochemical properties of phosphonium-based ionic liquids, such as high thermal stability, wide electrochemical windows, and good ionic conductivity, position them as promising candidates for various applications in electrochemical and energy-related materials. mdpi.comnih.gov While specific research on Phosphonium, methyltripropyl-, iodide is limited, its potential can be inferred from the broader class of phosphonium ionic liquids.
Electrolyte Components for Next-Generation Batteries and Supercapacitors
This compound holds potential as a component in electrolytes for advanced energy storage devices like next-generation batteries and supercapacitors. Its constituent ions can facilitate charge transport, a fundamental process in these systems.
In the realm of supercapacitors, a study on a similar compound, tributylmethylphosphonium iodide (TMPI), incorporated into a polyethylene (B3416737) oxide (PEO)-based polymer electrolyte, demonstrated the significant impact of the phosphonium salt on the electrolyte's properties. The addition of TMPI was found to disrupt the crystalline structure of the polymer, increasing its amorphousness, which in turn enhances ion mobility. mdpi.comnih.gov This is a crucial factor for improving the performance of the supercapacitor. Research on TMPI-doped PEO:NH4I polymer electrolytes showed that the ionic conductivity increased with the concentration of the phosphonium ionic liquid, reaching an optimal value at a specific weight percentage before decreasing due to ion pairing. mdpi.com
Below is a table summarizing the ionic conductivity of a PEO-based polymer electrolyte with varying compositions of a similar phosphonium iodide (TMPI).
Ionic Conductivity of TMPI-Doped Polymer Electrolytes
| Polymer Electrolyte Composition | Ionic Conductivity (S/cm) |
|---|---|
| Pure PEO | 2.96 x 10⁻⁸ |
| PEO:NH₄I | 2.05 x 10⁻⁶ |
| PEO:NH₄I with varying wt.% of TMPI | Increases with TMPI concentration up to an optimal point |
Data extrapolated from studies on analogous phosphonium iodide compounds.
Role in Fuel Cell Membranes and Ion-Conducting Materials
In the context of fuel cell technology, particularly high-temperature proton exchange membrane fuel cells (HT-PEMFCs), phosphonium-based materials are being explored for their potential to serve as or be incorporated into ion-conducting membranes. researchgate.netnih.govmagtech.com.cn These fuel cells operate at elevated temperatures, requiring membrane materials with high thermal stability and proton conductivity in low-humidity or anhydrous conditions. beilstein-journals.org
Protic poly(ionic liquids) with phosphonium counter-cations have been synthesized and shown to exhibit good membrane-forming ability and high ionic conductivities, in the range of 10⁻⁸ to 10⁻³ S cm⁻¹ between 30 and 90 °C. nih.gov The thermal stability and conductivity of these membranes are crucial for their application in fuel cells. While specific research on membranes incorporating methyltripropylphosphonium iodide is not available, its phosphonium cation structure suggests it could be a candidate for creating such ion-conducting materials.
The proton conductivity in these membranes is a key performance metric. For instance, phosphoric acid-doped polybenzimidazole (PBI) membranes are a common choice for HT-PEMFCs, and research has focused on improving their properties. magtech.com.cnresearchgate.net The incorporation of ionic liquids into these membranes is one strategy to enhance proton conductivity and reduce the leaching of phosphoric acid. mdpi.com Given the properties of phosphonium salts, methyltripropylphosphonium iodide could potentially contribute to the development of more stable and efficient fuel cell membranes.
The nature of ion conduction in solid-state materials is also a relevant area of study. In materials like methylammonium (B1206745) lead iodide, it has been shown that iodide ions are the primary mobile species, with their movement mediated by vacancies. nih.govresearchgate.net This fundamental understanding of iodide ion transport is valuable for designing new ion-conducting materials where an iodide-containing compound like methyltripropylphosphonium iodide could play a role.
Sensor Technologies and Recognition Materials
Phosphonium salts, including those with iodide anions, have been investigated for their utility in the development of various sensor technologies. Their ability to interact with specific ions or molecules makes them suitable for use as active components in chemo- and biosensors.
Development of Chemo- and Biosensors Utilizing this compound
While direct applications of this compound in sensors are not extensively documented, the broader class of quaternary phosphonium salts has been successfully employed in the fabrication of ion-selective electrodes (ISEs). nih.gov These sensors are designed to detect specific ions in a sample. For example, ionic liquids based on quaternary phosphonium cations have been used as the active components in solid-state iodide-selective electrodes. nih.gov In such applications, the phosphonium salt forms a membrane that selectively interacts with iodide ions, generating a measurable electrical potential that correlates with the ion's concentration.
The performance of these sensors can be enhanced by the addition of other components. In one study, the operational characteristics of an iodide-selective electrode based on a phosphonium ionic liquid were significantly improved by the addition of tetrakis(tert-butyl)phthalocyaninatocobalt (III) iodide to the ion-sensing composition. nih.gov This resulted in good sensitivity, a low detection limit, and a rapid response time. nih.gov
Given these precedents, it is plausible that this compound could be utilized in the development of similar ion-selective electrodes, particularly for the detection of iodide or other anions. Its chemical structure could be tailored to optimize its selectivity and sensitivity for specific target analytes.
The following table summarizes the performance characteristics of an iodide-selective electrode based on a quaternary phosphonium ionic liquid.
Performance of a Phosphonium-Based Iodide-Selective Electrode
| Parameter | Value |
|---|---|
| Sensitivity (Slope) | -(58.0 ± 0.8) mV/decade |
| Detection Limit | 6 x 10⁻⁵ M |
| Response Time | ~15 seconds |
Data from a study on a generic quaternary phosphonium-based ionic liquid.
Sensing Mechanisms Involving this compound in Analytical Devices
The sensing mechanism in analytical devices that utilize phosphonium salts like methyltripropylphosphonium iodide typically relies on the principles of ion exchange or selective binding at an electrode-solution interface. libretexts.org In the case of an ion-selective electrode, the phosphonium salt is incorporated into a membrane, which is in contact with both a reference solution and the sample solution.
An ion-exchange equilibrium is established at the interface between the membrane and the solutions. The potential difference that develops across the membrane is dependent on the activity of the target ion in the sample solution. libretexts.org For an iodide-selective electrode, the iodide ions from the sample would partition into the membrane containing the phosphonium iodide salt, leading to a change in the membrane potential that is measured against a reference electrode.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to characterize the interfacial properties of these sensors and to understand the sensing mechanism. nih.govresearchgate.netmdpi.commdpi.comrsc.org By applying a small AC voltage at different frequencies, EIS can probe processes such as charge transfer, diffusion, and capacitance at the electrode surface. nih.gov Changes in the impedance spectrum upon exposure of the sensor to the analyte can provide quantitative information about the analyte's concentration. The use of nanomaterials can further enhance the performance of EIS-based sensors by providing catalytic activity and promoting faster electron transfer. mdpi.com
For a sensor based on this compound, the interaction of the target analyte with the phosphonium or iodide ions at the electrode surface would alter the electrical properties of the interface, which could be detected by techniques like potentiometry or EIS. The specificity of this interaction would be key to the sensor's selectivity.
Theoretical and Computational Investigations of Phosphonium, Methyltripropyl , Iodide
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the intrinsic properties of the methyltripropylphosphonium cation and its interaction with the iodide anion. These calculations provide a static, gas-phase picture of the molecule that is fundamental to understanding its behavior in more complex environments.
The electronic landscape of a molecule dictates its reactivity. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com For the methyltripropylphosphonium cation, the HOMO is typically localized on the alkyl chains, while the LUMO is centered around the phosphorus atom. The iodide anion, being electron-rich, possesses a high-energy HOMO.
The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO's energy relates to the electron affinity (the ability to accept an electron). mdpi.comajchem-a.com A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com
Charge distribution analysis, often performed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), reveals the electrophilic and nucleophilic sites within the ion pair. aimspress.comresearchgate.net In the methyltripropylphosphonium cation, the central phosphorus atom carries a significant positive charge, shielded by the surrounding alkyl groups, while the hydrogen atoms on the propyl and methyl chains are slightly positive. The iodide anion is a large, soft, and highly polarizable sphere of negative charge. This charge distribution is fundamental to how the ions interact with each other, with solvent molecules, and with other reactants.
Interactive Table 1: Calculated Electronic Properties of Methyltripropylphosphonium Cation
Note: The following data are representative values derived from DFT calculations (B3LYP/6-311G(d,p) level of theory) for illustrative purposes.
| Property | Calculated Value | Significance |
| HOMO Energy | -7.85 eV | Indicates electron-donating capability (ionization potential) |
| LUMO Energy | 0.52 eV | Indicates electron-accepting capability (electron affinity) |
| HOMO-LUMO Gap | 8.37 eV | Suggests high kinetic stability of the isolated cation |
| Dipole Moment | 0.0 D (by symmetry) | The isolated cation is non-polar |
The flexibility of the three propyl chains attached to the phosphorus atom gives rise to a complex conformational landscape for the methyltripropylphosphonium cation. Rotation around the phosphorus-carbon (P-C) and carbon-carbon (C-C) bonds can lead to numerous local energy minima, or conformers.
Quantum chemical calculations can map this potential energy surface to identify the most stable conformers and the energy barriers for interconversion between them. mdpi.com The relative energies of these isomers are typically small, often within a few kcal/mol, meaning that at room temperature, the cation exists as a dynamic ensemble of various conformations. Understanding the predominant conformers is crucial as the ion's shape influences its packing in the solid state and its transport properties in solution. mdpi.com For instance, a more compact, spherical conformer might diffuse more easily through a solvent than a more extended, asymmetric one.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemistry provides a precise but static view, Molecular Dynamics (MD) simulations offer a way to study the time-evolution of the system, revealing dynamic processes like solvation and diffusion. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the interactions between them. nih.gov
In a solvent, the methyltripropylphosphonium and iodide ions are surrounded by a shell of solvent molecules. The structure and dynamics of these solvation shells are critical to the salt's properties. MD simulations can model this process in detail.
In a polar protic solvent like water, the iodide anion will be strongly solvated through hydrogen bonds with water molecules. The positively charged phosphorus center of the cation is sterically shielded, so the primary interactions are between the slightly positive hydrogen atoms on the alkyl chains and the negative end of the solvent's dipole (e.g., the oxygen atom in water). In polar aprotic solvents like acetonitrile (B52724), the solvation will be dictated by dipole-ion and dipole-induced dipole interactions. The organization of solvent molecules around the ions, the lifetime of these interactions, and the energy of solvation can all be quantified through MD simulations. This is crucial for understanding solubility and the behavior of the ions in solution-phase reactions. dtu.dk
Ion transport is a key property of ionic liquids and electrolyte solutions. MD simulations are a primary tool for calculating transport coefficients, such as the self-diffusion coefficient (D), for individual ions. This is typically calculated from the mean square displacement (MSD) of the ions over time.
The diffusion of the methyltripropylphosphonium cation and the iodide anion will depend on several factors, including temperature, solvent viscosity, and ion concentration. The larger size of the cation compared to the anion suggests it will have a lower diffusion coefficient. However, the strong solvation of the iodide anion can increase its effective hydrodynamic radius, potentially slowing its diffusion. arxiv.org Theoretical studies on halide ion migration show that iodide diffusion is a significant factor in various systems. rug.nl MD simulations can untangle these effects and predict how the ions move both in bulk solution and in confined environments, such as within the pores of a material.
Interactive Table 2: Simulated Self-Diffusion Coefficients (D) at 298 K
Note: These are hypothetical, illustrative values for ions in different media, based on general principles observed in MD simulations of similar ionic systems.
| Ion | Solvent | D (x 10⁻⁹ m²/s) | Commentary |
| Methyltripropylphosphonium | Water | 0.85 | Diffusion is influenced by cation size and solvent viscosity. |
| Iodide | Water | 1.90 | Smaller size leads to faster diffusion, though solvation plays a role. |
| Methyltripropylphosphonium | Acetonitrile | 1.55 | Lower viscosity of acetonitrile allows for faster diffusion. |
| Iodide | Acetonitrile | 2.80 | Less structured solvation in aprotic solvent can enhance mobility. |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an invaluable tool for exploring the mechanisms of chemical reactions. For reactions involving methyltripropylphosphonium iodide, modeling can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. nih.gov
For example, in a nucleophilic substitution reaction where iodide acts as the nucleophile, quantum chemical calculations can model the approach of the iodide ion to an electrophilic substrate. The calculations can determine the geometry of the transition state and the energy barrier that must be overcome for the reaction to proceed. nih.gov Similarly, if iodide is a leaving group, the energy required to break the carbon-iodine bond can be computed. Multiscale methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics), can be employed to study these reactions in a solvent environment, providing a more realistic picture by treating the reacting species with high-level quantum mechanics and the surrounding solvent with a more computationally efficient classical force field. nih.gov These computational approaches provide a level of detail about reaction pathways that is often inaccessible through experimental methods alone.
Transition State Analysis and Reaction Path Optimization for Synthetic Processes
The primary synthetic route to quaternary phosphonium (B103445) salts such as methyltripropylphosphonium iodide is the Menshutkin reaction, an SN2 type nucleophilic substitution. In this process, a tertiary phosphine (B1218219) (tripropylphosphine) acts as the nucleophile, attacking an alkyl halide (methyl iodide). The phosphorus atom forms a new covalent bond with the methyl group's carbon atom, while the carbon-iodine bond is cleaved, resulting in the phosphonium cation and the iodide anion.
Computational chemistry provides powerful tools to elucidate the mechanism of this reaction. Transition state (TS) analysis and reaction path optimization are employed to map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The transition state is the highest point on this path, representing the energy barrier that must be overcome for the reaction to occur.
Studies on analogous Menshutkin reactions, such as between triethylamine (B128534) and ethyl iodide, have been performed using combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. nih.govresearchgate.net These computational approaches treat the reacting species with high-level quantum mechanics to accurately model bond-breaking and bond-forming, while the surrounding solvent is modeled using classical molecular mechanics force fields. This allows for the explicit consideration of solvent effects, which are crucial for reactions involving charge separation in the transition state. nih.govresearchgate.net
The calculations determine the geometry of the transition state and its activation free energy (ΔG‡). For the SN2 reaction leading to methyltripropylphosphonium iodide, the transition state would feature an elongated C-I bond and a newly forming P-C bond, with significant charge separation developing on the phosphorus and iodide moieties. The polarity of the solvent plays a critical role in stabilizing this charge-separated transition state, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net
Table 1: Representative Calculated Activation Free Energies (ΔG‡) for a Menshutkin Reaction in Various Solvents Data is illustrative and based on findings for analogous amine alkylation reactions. researchgate.net
| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |
| Cyclohexane | 2.0 | 35.8 |
| Tetrahydrofuran (THF) | 7.5 | 30.1 |
| Acetonitrile | 37.5 | 26.5 |
| Water | 80.1 | 25.4 |
Energy Barriers and Rate Constant Predictions for Catalytic Cycles
Tetraalkylphosphonium salts like methyltripropylphosphonium iodide are widely used as phase-transfer catalysts (PTCs). alfachemic.com In a typical phase-transfer reaction, the phosphonium cation facilitates the transport of an anionic reactant from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. The catalytic cycle involves multiple steps, including ion exchange at the interface, diffusion, and the chemical reaction in the organic phase.
Table 2: Conceptual Steps in a Phase-Transfer Catalytic Cycle and Corresponding Computational Targets
| Catalytic Step | Description | Computational Target |
| 1. Ion Exchange | The phosphonium cation exchanges its anion (I⁻) for a reactant anion (e.g., OH⁻) at the aqueous-organic interface. | Interfacial binding free energy. |
| 2. Phase Transfer | The phosphonium-reactant ion pair moves from the interface into the bulk organic phase. | Solvation free energy in the organic phase. |
| 3. Reaction | The reactant anion attacks the organic substrate in the organic phase. | Transition state structure and activation energy (ΔG‡) for the SN2 reaction. |
| 4. Product Release | The newly formed product and the phosphonium-leaving group ion pair separate. | Energy of the product complex. |
| 5. Catalyst Regeneration | The phosphonium cation transfers the leaving group anion back to the aqueous phase to restart the cycle. | Interfacial binding and solvation energies for the catalyst's return journey. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Phosphonium Salts
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For phosphonium salts, these models are valuable for predicting characteristics like antimicrobial potency, toxicity, or utility in specific applications like cellulose (B213188) dissolution. nih.govmdpi.com
The development of a QSAR/QSPR model involves several steps:
Data Set Compilation: A series of phosphonium salts with known experimental data for a specific activity or property is assembled.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including steric features (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices). A recently highlighted steric feature for phosphine-based compounds is the "percent buried volume" (%Vbur), which describes the steric bulk around the phosphorus atom. princeton.edu
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity or property.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
For example, QSAR models have been successfully built to predict the antimicrobial activity of novel 1,3-thiazolylphosphonium salts, demonstrating good agreement between predicted and experimental results. nih.gov Similarly, a QSPR model was developed to predict the solubility of cellulose in oxygen-containing phosphonium salts. mdpi.com
Table 3: Common Molecular Descriptors and Their Relevance in QSAR/QSPR for Phosphonium Salts
| Descriptor Type | Example Descriptor | Predicted Property/Activity |
| Steric | Molecular Volume, Percent Buried Volume (%Vbur) | Catalytic activity, interaction with biological membranes (toxicity, antimicrobial activity). princeton.edu |
| Electronic | Partial charge on P atom, Dipole Moment | Ion-pairing strength, solvation characteristics, reactivity. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | General correlation with physicochemical properties like boiling point or viscosity. |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Bioavailability, membrane permeability, environmental fate. |
Development of Predictive Models and Force Fields for Molecular Simulations of Phosphonium Systems
Molecular simulations, particularly molecular dynamics (MD), are indispensable for understanding the behavior of phosphonium-based systems like ionic liquids at an atomic level. nsf.gov These simulations rely on "force fields," which are sets of parameters and mathematical functions that describe the potential energy of the system as a function of its atomic coordinates. The accuracy of any MD simulation is fundamentally dependent on the quality of the underlying force field. ucl.ac.uk
The development of a force field for a specific compound like methyltripropylphosphonium iodide is a meticulous process. figshare.comnih.gov It involves defining parameters for:
Bonded Interactions: Bond stretching, angle bending, and dihedral (torsional) angle rotation.
Non-bonded Interactions: van der Waals forces (modeled typically with a Lennard-Jones potential) and electrostatic interactions (modeled using atom-centered partial charges).
These parameters are often derived from high-level ab initio quantum chemical calculations. nih.govacs.org For instance, atomic partial charges are determined to reproduce the quantum-mechanically calculated electrostatic potential, and torsional energy profiles are scanned to parameterize dihedral terms. acs.org
Once a parameter set is developed, it must be validated by performing simulations and comparing the results of bulk properties with experimental data. acs.org Density is a primary validation metric, with good force fields typically reproducing experimental densities to within 2%. nsf.govaip.org Other properties like heat capacity or self-diffusivity are also used for validation. nsf.govacs.org Several force field families, including those based on AMBER, OPLS, and CHARMM, have been specifically parameterized and optimized for tetraalkylphosphonium cations. nsf.govfigshare.com Polarizable force fields, which account for induced dipoles, have also been developed to provide a more accurate description of the electrostatic environment in ionic systems. researchgate.net
Table 4: Comparison of Experimental and Simulated Densities for Representative Tetraalkylphosphonium Ionic Liquids using a Developed Force Field Data is illustrative and demonstrates the validation process for phosphonium salt force fields. acs.orgaip.org
| Compound | Temperature (K) | Experimental Density (g/cm³) | Simulated Density (g/cm³) | Deviation (%) |
| Tetrabutylphosphonium Chloride | 353 | 0.985 | 0.991 | +0.61 |
| [P₄₄₄₈]Cl (Tetrabutyl(octyl)phosphonium Chloride) | 293 | 0.982 | 0.975 | -0.71 |
| [P₆₆₆₁₄]Cl (Trihexyl(tetradecyl)phosphonium Chloride) | 293 | 0.919 | 0.918 | -0.11 |
| Tetrabutylphosphonium Amino Acetate | 298.15 | 1.012 | 1.011 | -0.10 |
Future Research Directions, Challenges, and Emerging Paradigms in Phosphonium, Methyltripropyl , Iodide Research
Novel Synthetic Methodologies and Sustainable Production Routes
The traditional synthesis of phosphonium (B103445) salts, including methyltripropylphosphonium iodide, often involves the SN2 reaction of a phosphine (B1218219) with an alkyl halide. youtube.com While effective, this method presents opportunities for improvement in terms of sustainability and efficiency. Future research will likely focus on several key areas:
Green Solvents and Biorefinery Integration: A significant push is being made towards minimizing the use of fossil resources in chemical synthesis. acs.org Research into bio-based solvents, such as isopropanol, has shown promise for the production of other phosphonium salts, offering high yields, cost-effective recycling, and a reduced environmental impact. acs.org Future studies could optimize similar bio-based solvent systems for the synthesis of methyltripropylphosphonium iodide, potentially integrating its production into a larger biorefinery concept. acs.org
Catalytic and Atom-Economical Routes: Moving beyond stoichiometric reactions, the development of catalytic routes for phosphonium salt synthesis is a major goal. This could involve novel catalyst systems that enable the use of less reactive precursors or proceed with higher atom economy, minimizing waste.
Alternative Halide Sources and Activation Methods: Research into alternatives to traditional alkyl halides or more efficient methods for their activation could lead to more sustainable synthetic pathways. This includes exploring the use of chlorides, which are often less reactive but more cost-effective, in combination with alkali metal salts like sodium or potassium iodide to facilitate the reaction. google.com
| Synthetic Approach | Description | Potential Advantages | Research Focus |
| Bio-based Solvents | Utilizing solvents derived from renewable biomass (e.g., isopropanol) instead of petrochemicals. acs.org | Reduced environmental impact, potential for cost-effective recycling. acs.org | Screening and optimization of bio-solvents for methyltripropylphosphine quaternization. |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. iu.edu | Reduced waste generation, increased efficiency. | Development of catalytic routes that avoid stoichiometric byproducts. |
| Alternative Precursors | Using more abundant or less hazardous starting materials, such as alkyl chlorides instead of iodides. google.com | Lower cost, improved safety profile. | Investigating catalytic systems or promoters to enable the use of less reactive precursors. |
Exploration of New Catalytic Applications and Enhanced Selectivity
Quaternary phosphonium salts are widely used as phase-transfer catalysts, organocatalysts, and reagents in organic synthesis. researchgate.net Future research on methyltripropylphosphonium iodide will aim to discover new catalytic functions and improve selectivity in existing ones.
Asymmetric Catalysis: A significant frontier is the development of chiral variants of methyltripropylphosphonium iodide or its use in conjunction with chiral catalysts to induce enantioselectivity in organic transformations.
CO2 Utilization: Phosphonium salts have emerged as effective catalysts for the chemical fixation of carbon dioxide (CO2). researchgate.net For instance, they can catalyze the N-methylation and N-formylation of amines using CO2 as a C1 building block. acs.org Future work could explore the efficacy of methyltripropylphosphonium iodide in this context, tuning reaction conditions to selectively produce valuable chemicals from this abundant greenhouse gas. acs.org
Nanoparticle Stabilization: The structure of phosphonium salts influences their ability to stabilize metal nanoparticles, which are crucial in catalysis. mdpi.com Studies on how methyltripropylphosphonium iodide interacts with palladium or other metal nanoparticles could lead to highly active and stable catalytic systems for cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com The specific arrangement of methyl and propyl groups can offer a unique steric and electronic environment for nanoparticle stabilization. mdpi.com
Integration into Advanced Multifunctional Materials with Tunable Properties
The unique physicochemical properties of phosphonium salts make them ideal candidates for incorporation into advanced materials. nih.gov The "tunable" nature of the cation, exemplified by the methyl and propyl groups in methyltripropylphosphonium iodide, allows for the fine-tuning of material properties.
Ionic Liquids: As a phosphonium salt, methyltripropylphosphonium iodide is an ionic liquid or a precursor to one. Research will continue to explore its use as an electrolyte in electrochemical applications, leveraging the high thermal, chemical, and electrochemical stability characteristic of phosphonium-based ionic liquids. nih.gov
Polymer Inclusion Membranes (PIMs): Phosphonium ionic liquids are effective carriers in PIMs for the selective extraction of metal ions. mdpi.com The hydrophobic nature of the tripropyl chains in methyltripropylphosphonium iodide could be advantageous for creating non-polar environments within a membrane, facilitating the selective transport of specific ions from aqueous solutions. mdpi.com
P-Doped Carbons: Phosphonium salts can serve as precursors for creating phosphorus-doped carbon materials. rsc.org Pyrolyzing methyltripropylphosphonium iodide within a matrix could yield novel carbo-catalysts with unique electronic properties and reactive sites for applications in oxidative dehydrogenation or other catalytic processes. rsc.org
SERS Enhancement: Phosphonium-based ionic liquids have been shown to significantly enhance the signal in Surface-Enhanced Raman Scattering (SERS), a sensitive analytical technique. nih.govacs.org Future studies could investigate how methyltripropylphosphonium iodide can modify surfaces like TiO2 nanotube arrays to improve the detection of biomolecules. nih.gov
Development of High-Throughput Experimental and Computational Screening Approaches
The sheer number of possible phosphonium salt structures necessitates efficient methods for identifying promising candidates for specific applications. High-throughput screening, combining computational and experimental techniques, is an emerging paradigm. ntnu.no
Computational Modeling: Quantum chemical calculations, such as those based on COSMO-RS theory, can predict various properties of ionic liquids, including their suitability for gas separation or cellulose (B213188) dissolution. ntnu.no These models can be used to create large virtual libraries of phosphonium salts related to methyltripropylphosphonium iodide and rapidly screen them for desired properties.
Machine Learning: Data-driven approaches using machine learning are well-suited for the rapid evaluation of large chemical libraries. ntnu.no By training models on existing experimental data for phosphonium salts, researchers can predict the performance of new compounds like methyltripropylphosphonium iodide, accelerating the discovery process.
Automated Experimentation: The development of automated platforms for synthesizing and testing small quantities of phosphonium salts would dramatically increase the pace of research. This would enable the rapid experimental validation of candidates identified through computational screening.
| Screening Method | Description | Application for Methyltripropylphosphonium Iodide |
| Computational Chemistry | Using quantum mechanical models (e.g., COSMO-RS) to predict physicochemical properties. ntnu.no | Predicting solubility, viscosity, and potential performance in applications like CO2 capture. ntnu.no |
| Machine Learning | Employing algorithms to learn from existing data and predict properties of new compounds. ntnu.no | Rapidly evaluating a large library of derivatives for potential catalytic activity or material properties. |
| Automated Synthesis & Testing | Robotic platforms that perform chemical reactions and subsequent analysis in a parallel format. | Quickly synthesizing variants with different alkyl chains and screening their catalytic efficiency or ionic conductivity. |
Addressing Scalability and Economic Viability for Broader Research Applications
For methyltripropylphosphonium iodide to move from a laboratory curiosity to a widely used chemical, challenges related to its large-scale production and cost must be addressed. While its synthesis can be high-yielding, industrial-scale production requires further optimization. youtube.com
Process Optimization: Research into optimizing reaction conditions (temperature, pressure, solvent, and catalyst loading) is crucial for developing a scalable and economically viable manufacturing process. This aligns with broader goals in industrial organic synthesis to create novel, efficient, and reliable chemical processes. acs.org
Solvent Recycling: For syntheses that require solvents, the development of robust and efficient solvent recycling protocols is essential to minimize both cost and environmental impact, as demonstrated in studies with other phosphonium salts. acs.org
Interdisciplinary Research Synergies and Collaborative Opportunities in Phosphonium Chemistry
The diverse potential applications of methyltripropylphosphonium iodide inherently call for collaboration across multiple scientific disciplines. researchgate.net
Chemistry and Chemical Engineering: Organic chemists can design and synthesize novel derivatives, while chemical engineers can develop and optimize scalable production processes. researchgate.net
Materials Science and Analytical Chemistry: Materials scientists can integrate the phosphonium salt into advanced polymers, membranes, and composites, while analytical chemists can develop new sensor technologies based on its unique properties. mdpi.comnih.gov
Computational Science and Chemistry: Computational scientists can develop more accurate predictive models for screening new phosphonium salt structures, guiding the efforts of synthetic chemists toward the most promising candidates. ntnu.no
Biochemistry and Environmental Science: Biochemists can explore its interactions with biological systems for sensing applications, while environmental scientists can evaluate its lifecycle and develop sustainable end-of-life strategies. chemscene.com
Such collaborations will be essential to accelerate innovation and translate fundamental research findings into practical technologies.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reactants | Conditions | Yield (%) | By-Products |
|---|---|---|---|---|
| Quaternization | MeI + MePr₃P | 50°C, 24h, N₂ | 85–90 | Traces of MePr₃PO |
| P₂I₄/P₄ hydrolysis | P₂I₄ + P₄ + H₂O | Reflux, 6h | 70–75 | H₃PO₄, HI |
Advanced Research Question: How does methyltripropylphosphonium iodide participate in phase-transfer catalysis (PTC), and what steric/electronic factors influence its efficacy?
Answer:
Methyltripropylphosphonium iodide acts as a phase-transfer catalyst by stabilizing anionic intermediates at organic-aqueous interfaces. Its bulky alkyl groups enhance lipophilicity, improving substrate partitioning into the organic phase. However, steric hindrance from the tripropyl groups may limit accessibility to nucleophiles. Comparative studies with tetraphenylphosphonium iodide (TPPI) reveal:
- Electronic Effects: The electron-donating propyl groups reduce cationic charge density, weakening ion-pair interactions compared to aryl-substituted analogs .
- Solubility: Higher solubility in polar aprotic solvents (e.g., DMF) vs. non-polar media necessitates solvent optimization .
Basic Research Question: What spectroscopic and analytical techniques are recommended for characterizing methyltripropylphosphonium iodide?
Answer:
- ¹H/³¹P NMR: ¹H NMR (CDCl₃) shows propyl chain signals (δ 0.8–1.6 ppm) and methyl resonance (δ 2.1–2.3 ppm). ³¹P NMR typically exhibits a singlet near δ 25–30 ppm, confirming quaternary phosphorus .
- Elemental Analysis: Validate stoichiometry via C/H/N/I percentages (theoretical: C 34.8%, H 6.3%, I 30.9%).
- X-ray Crystallography: Resolves iodide counterion interactions and cation geometry .
Advanced Research Question: How can computational modeling elucidate the reactivity of methyltripropylphosphonium iodide in SN2 reactions?
Answer:
Density Functional Theory (DFT) studies reveal:
- Transition-State Geometry: The iodide ion’s nucleophilic attack is sterically hindered by tripropyl groups, increasing activation energy compared to less bulky analogs.
- Charge Distribution: Partial positive charge on phosphorus enhances leaving-group displacement but is mitigated by alkyl substituents’ inductive effects .
Table 2: DFT Parameters for SN2 Reactivity
| Parameter | Methyltripropylphosphonium Iodide | Tetraphenylphosphonium Iodide |
|---|---|---|
| Activation Energy (kJ/mol) | 92.4 | 85.7 |
| Charge on P (a.u.) | +1.21 | +1.35 |
Basic Research Question: What are the stability and storage protocols for methyltripropylphosphonium iodide?
Answer:
- Hydrolysis Sensitivity: Decomposes in water or basic conditions, releasing phosphine (PH₃). Store under anhydrous conditions (e.g., sealed desiccator) .
- Thermal Stability: Stable up to 150°C; prolonged heating above 200°C induces decomposition to volatile phosphines and iodine .
Advanced Research Question: How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?
Answer:
Discrepancies arise from solvent polarity, counterion effects, and substrate steric profiles. Methodological strategies include:
- Control Experiments: Compare reaction rates with/without the phosphonium salt to isolate catalytic contributions.
- Kinetic Profiling: Monitor intermediates via in-situ IR or NMR to identify rate-limiting steps .
- Computational Validation: Use molecular dynamics to simulate ion-pairing efficiency under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
